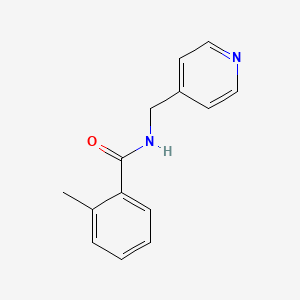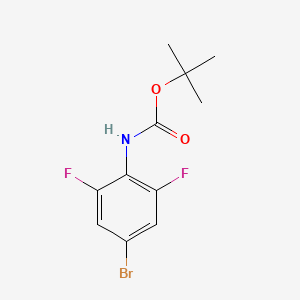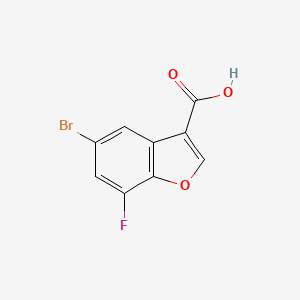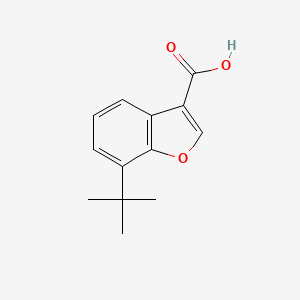![molecular formula C9H19NO B6616362 [1-(aminomethyl)-4-methylcyclohexyl]methanol CAS No. 1506317-26-5](/img/structure/B6616362.png)
[1-(aminomethyl)-4-methylcyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-4-methylcyclohexylmethanol (AMCHM) is a synthetic compound that has recently been studied for its potential uses in various scientific and medical applications. AMCHM is a cyclic alcohol with a unique chemical structure that has attracted the attention of researchers due to its interesting properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for [1-(aminomethyl)-4-methylcyclohexyl]methanol involves the reduction of the corresponding ketone using a reducing agent.
Starting Materials
4-methylcyclohexanone, Formaldehyde, Ammonia, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: 4-methylcyclohexanone is reacted with formaldehyde and ammonia in the presence of hydrochloric acid to form the imine intermediate., Step 2: The imine intermediate is reduced using sodium borohydride to form the amine intermediate., Step 3: The amine intermediate is then reacted with formaldehyde and methanol in the presence of hydrochloric acid to form the final product, [1-(aminomethyl)-4-methylcyclohexyl]methanol.
Aplicaciones Científicas De Investigación
[1-(aminomethyl)-4-methylcyclohexyl]methanol has been studied for its potential uses in various scientific and medical applications. It has been found to possess antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer properties. Additionally, [1-(aminomethyl)-4-methylcyclohexyl]methanol has been studied for its potential use in the treatment of inflammation, as it has been found to possess anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to possess neuroprotective properties.
Mecanismo De Acción
The mechanism of action of [1-(aminomethyl)-4-methylcyclohexyl]methanol is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, [1-(aminomethyl)-4-methylcyclohexyl]methanol has been found to possess antioxidant activity, which may be due to its ability to scavenge free radicals. It has also been found to possess anti-apoptotic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the apoptotic process.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [1-(aminomethyl)-4-methylcyclohexyl]methanol have been studied in various animal models. It has been found to possess anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to possess neuroprotective effects, as it has been found to reduce oxidative stress and decrease the production of pro-inflammatory molecules. It has also been found to possess cardioprotective effects, as it has been found to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [1-(aminomethyl)-4-methylcyclohexyl]methanol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is easily synthesized. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively safe to use in laboratory experiments, as it has been found to have low toxicity.
However, there are also some limitations to the use of [1-(aminomethyl)-4-methylcyclohexyl]methanol in laboratory experiments. First, the mechanism of action of the compound is not yet fully understood, so it is difficult to predict its effects in certain situations. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are numerous potential future directions for the study of [1-(aminomethyl)-4-methylcyclohexyl]methanol. First, further research is needed to better understand the mechanism of action of the compound. Additionally, further research is needed to determine the safety and efficacy of the compound in humans. Additionally, further research is needed to determine the potential therapeutic uses of the compound, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential side effects of the compound, as well as its potential interactions with other drugs.
Propiedades
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(6-10,7-11)5-3-8/h8,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAXJWNGBOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)-4-methylcyclohexyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



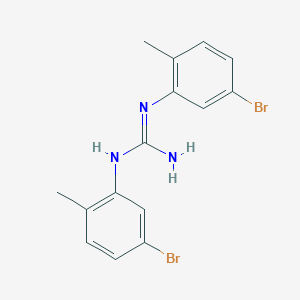


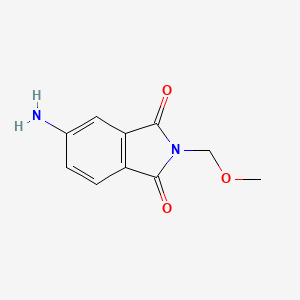

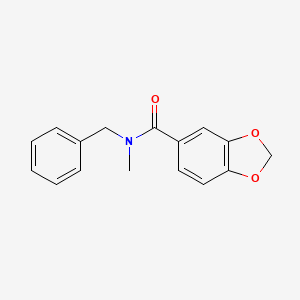
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)
